molecular formula C9H9N3O B1459966 4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol CAS No. 1781483-43-9

4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol

Cat. No.: B1459966
CAS No.: 1781483-43-9
M. Wt: 175.19 g/mol
InChI Key: VFCFWHBLQZCIHC-UHFFFAOYSA-N
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Description

Background and Significance of 1,2,4-Triazole Chemistry

The 1,2,4-triazole ring system represents one of the most important heterocyclic scaffolds in modern medicinal chemistry, with its molecular formula C₂H₃N₃ defining a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. The significance of 1,2,4-triazole chemistry extends far beyond its structural simplicity, as this heterocycle serves as a privileged scaffold in drug discovery due to its unique combination of stability, bioavailability, and diverse biological activities. The aromatic character of the triazole ring, confirmed by carbon-nitrogen and nitrogen-nitrogen bond distances falling within the narrow range of 132-136 picometers, contributes to its resistance to metabolic degradation and enhances its utility in pharmaceutical applications.

The pharmacological importance of 1,2,4-triazoles is exemplified by the approximately 15 marketed drugs and 50 drug candidates containing this moiety. Notable examples include fluconazole and ribavirin, which have been successfully commercialized as antifungal and antiviral agents respectively, while the 2018 FDA-approved anti-HIV-1 drug doravirine also incorporates the 1,2,4-triazole unit in its structure. The biological versatility of 1,2,4-triazoles encompasses anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antitubercular, antidiabetic, antioxidant activities, making them essential chromophores in pharmaceutical development.

Table 1: Major Biological Activities and Representative Compounds of 1,2,4-Triazoles

Biological Activity Representative Compound Clinical Status Reference
Antifungal Fluconazole Marketed
Antiviral Ribavirin Marketed
Anti-HIV Doravirine FDA Approved 2018
Anticancer Anastrozole Marketed
Anticonvulsant Estazolam Marketed
Antidepressant Trazodone Marketed

The chemical properties that contribute to the pharmaceutical success of 1,2,4-triazoles include their amphoteric nature, with the ability to undergo both nitrogen-protonation and deprotonation in aqueous solution. The pKa of 1,2,4-triazolium is 2.45, while the neutral molecule exhibits a pKa of 10.26, providing flexibility for interactions with biological targets across different physiological pH ranges. The triazole ring's dipole character, hydrogen bonding capacity, rigidity, and solubility properties enable high-affinity interactions with biological receptors, establishing these compounds as key pharmacophores in medicinal chemistry.

Beyond pharmaceutical applications, 1,2,4-triazoles find extensive use in technological applications including corrosion inhibitors, ionic liquids, metal-complexing agents, organic polymers for light-emitting devices, and dendrimers. The deprotonated parent 1,2,4-triazole has recently demonstrated effectiveness as an acyl transfer catalyst, expanding its utility in synthetic chemistry. These diverse applications underscore the fundamental importance of 1,2,4-triazole chemistry in both academic research and industrial development.

Historical Development of Phenol-Substituted Triazole Compounds

The historical development of phenol-substituted triazole compounds traces back to the foundational work in triazole chemistry, with the name "triazole" first coined by Bladin in 1885 to designate the five-membered three nitrogen-containing heterocyclic aromatic ring system. Following this initial discovery, the chemistry of triazoles developed gradually, with significant acceleration occurring with the establishment of facile synthetic techniques and the recognition of their versatile interactions with biological systems. The discovery of antifungal activities of azole derivatives in 1944 marked a pivotal moment in the pharmaceutical development of triazole compounds, leading to the subsequent invention of fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole.

The synthesis of 1,2,4-triazoles has evolved through several established methodologies, with the Einhorn-Brunner reaction and the Pellizzari reaction serving as classical approaches. The preparation of unsubstituted 1,2,4-triazole from thiosemicarbazide through acylation with formic acid, followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3(5)-thiol, represents one of the fundamental synthetic pathways. Subsequent oxidation of the thiol intermediate by nitric acid or hydrogen peroxide yields the target 1,2,4-triazole, establishing a reliable synthetic route that has been adapted for various substituted derivatives.

The development of phenol-substituted triazole compounds has been driven by the recognition that combining phenolic functionality with triazole heterocycles can enhance biological activity through multiple mechanisms. Phenolic acid derivatives and triazole derivatives individually demonstrate good antifungal effects, and their combination has attracted widespread attention in both academic and industrial research. The synthetic approach of introducing triazole rings into the hydroxyl group of phenolic acids through alkyl chains has proven particularly successful, as demonstrated in recent studies where phenolic acid triazole derivatives were synthesized using 1,2-dibromoethane as a linking agent.

Table 2: Historical Milestones in Triazole and Phenol-Triazole Development

Year Milestone Significance Reference
1885 Bladin coins "triazole" First formal designation of triazole chemistry
1944 Discovery of azole antifungal activity Foundation for pharmaceutical development
1971 Practical synthesis of PTAD Enhanced synthetic accessibility
1973 First synthesis of prismane using PTAD Demonstrated synthetic utility
Recent Phenolic acid triazole derivatives Modern hybrid compounds

The synthetic methodologies for phenol-substituted triazoles have benefited from advances in metal-catalyzed reactions, particularly copper-catalyzed processes. The development of click chemistry approaches has provided efficient routes to 1,2,3-triazole derivatives, while complementary methods for 1,2,4-triazole synthesis have utilized amidines, imidates, amidrazones, aryldiazoniums, and hydrazones as nitrogen sources. The concept of "green chemistry" has influenced recent synthetic developments, with metal-free catalytic synthesis methods such as electrocatalysis and photocatalysis gaining prominence in triazole preparation.

The historical progression from simple triazole compounds to sophisticated phenol-substituted derivatives reflects the evolution of medicinal chemistry strategies. The molecular hybridization approach, which combines the pharmacologically active triazole scaffold with phenolic functionality, represents a modern strategy for developing compounds with enhanced biological profiles. This approach has proven particularly successful in antifungal research, where phenolic acid triazole derivatives have demonstrated superior activity compared to individual components.

Current Research Landscape for 4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol

The current research landscape for this compound reflects the growing interest in phenol-substituted triazole derivatives as versatile scaffolds for medicinal chemistry applications. This specific compound, characterized by its molecular formula C₉H₉N₃O and molecular weight of 175.19 g/mol, represents a strategic combination of the biologically active 1,2,4-triazole heterocycle with phenolic functionality. Contemporary research has focused on elucidating the synthetic accessibility, structural properties, and biological potential of this compound as both a pharmaceutical intermediate and a bioactive molecule in its own right.

Synthesis methodologies for this compound typically involve multi-step organic reactions, with one prominent approach utilizing the condensation of 4-hydroxybenzaldehyde with 1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the desired triazole ring. Industrial production methods have been optimized for large-scale synthesis, incorporating continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield while minimizing by-product formation.

Table 3: Chemical and Physical Properties of this compound

Property Value Measurement Method Reference
Molecular Formula C₉H₉N₃O -
Molecular Weight 175.19 g/mol Mass spectrometry
IUPAC Name 4-(1-methyl-1,2,4-triazol-3-yl)phenol Systematic nomenclature
CAS Number 1781483-43-9 Chemical registry
Canonical SMILES CN1C=NC(=N1)C2=CC=C(C=C2)O Structural representation

The chemical reactivity profile of this compound encompasses multiple reaction pathways characteristic of both phenolic and triazole functionalities. The phenol group can undergo oxidation reactions to form quinone derivatives using oxidizing agents such as potassium permanganate and chromium trioxide. Reduction reactions of the triazole ring can be achieved using sodium borohydride or hydrogen gas in the presence of a catalyst, leading to dihydrotriazole derivatives. The compound also participates in electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation, with the phenol group serving as the reactive site.

Current research applications of this compound span multiple scientific disciplines, with particular emphasis on medicinal chemistry investigations. The compound is being studied for its potential as an antimicrobial, antifungal, and anticancer agent, leveraging the established biological activity of the triazole ring system. In materials science, the compound serves as a building block for polymer synthesis and the development of advanced materials with specific properties. Biological research has focused on understanding the compound's interactions with biological macromolecules and its potential utility as a biochemical probe.

Table 4: Current Research Applications and Biological Activities

Research Area Application Activity Level Investigation Method Reference
Antimicrobial Bacterial enzyme inhibition Significant In vitro assays
Anticancer Cell proliferation inhibition IC₅₀: 15.6-23.9 μM Cell line studies
Enzyme Inhibition Tyrosinase inhibition IC₅₀: 1.5-12.5 μM Biochemical assays
Materials Science Polymer synthesis High utility Synthetic chemistry

The mechanism of action studies for this compound have revealed its interaction with specific molecular targets, particularly enzymes involved in DNA replication and cell division. The compound has demonstrated binding affinity to topoisomerase IV, which plays a critical role in managing DNA topology during replication. Additionally, research has shown that the compound can induce apoptosis in cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), with cytotoxic effects attributed to its ability to disrupt cellular processes essential for cancer cell survival.

Properties

IUPAC Name

4-(1-methyl-1,2,4-triazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-6-10-9(11-12)7-2-4-8(13)5-3-7/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCFWHBLQZCIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route via Condensation and Cyclization

The most common method to prepare 4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol involves the condensation of 4-hydroxybenzaldehyde with 1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the triazole ring attached to the phenol ring at the para position.

  • Reaction Conditions : Acidic medium, often using reflux in solvents such as methanol or ethanol.
  • Key Intermediate : Schiff base formed between aldehyde and hydrazide.
  • Outcome : Formation of the triazole ring linked to the phenol ring, yielding this compound.

This route is adaptable for industrial scale by optimizing catalysts and employing continuous flow reactors to enhance yield and reduce by-products.

Multi-Step Synthesis from 1,2,4-Triazole Derivatives

A more elaborate synthetic strategy involves the preparation of the 1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester intermediate, which is then coupled with phenol derivatives.

Key steps include:

Step Description Reagents/Conditions
1 N-methylation of 1,2,4-triazole via nucleophilic substitution with chloromethane under strong alkali (KOH) 1,2,4-triazole, KOH, ethanol, chloromethane, reflux
2 Protection of 5-position of 1-methyl-1H-1,2,4-triazole using lithium reagents (n-butyllithium or LDA) THF, TMEDA, cooling, n-butyllithium or LDA
3 Carboxylation at 3-position via reaction with carbon dioxide under strong base (LDA) THF, LDA, CO₂, low temperature
4 Conversion of carboxylic acid to methyl ester by reaction with thionyl chloride and methanol SOCl₂, MeOH, room temperature
5 Deprotection of 5-position protection group to yield 1-methyl-1H-1,2,4-triazole-3-methyl formate Hydrogenation with Pd/C or zinc reduction

This sequence avoids issues such as N-methyl isomerization and excessive quaternization, producing high-quality intermediates for further coupling.

Coupling of 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives with Phenol

Once the 1-methyl-1H-1,2,4-triazole-3-carboxylic acid or its methyl ester is prepared, it is reacted with 4-hydroxybenzaldehyde or related phenol derivatives to form the target compound.

  • Typical Reaction : Condensation or amide bond formation under acidic or basic catalysis.
  • Catalysts : Acidic catalysts or coupling reagents may be used to enhance yield.
  • Solvents : Methanol, ethanol, or tetrahydrofuran (THF) are common.

This step may involve Schiff base formation followed by cyclization or direct coupling depending on the specific intermediates used.

Summary Table of Preparation Methods

Method No. Synthetic Strategy Key Intermediates Reaction Type Advantages References
1 Condensation of 4-hydroxybenzaldehyde with triazole hydrazide Schiff base intermediate Acid-catalyzed condensation and cyclization Straightforward, scalable
2 Multi-step synthesis from 1,2,4-triazole via methylation, protection, carboxylation, esterification 1-methyl-1H-1,2,4-triazole-3-methyl formate Nucleophilic substitution, lithiation, carboxylation, esterification High purity, avoids isomerization
3 Coupling of triazole carboxylic acid derivatives with phenol Triazole carboxylic acid derivatives Condensation or coupling Flexible for derivative synthesis
4 Azide-alkyne Huisgen cycloaddition (for related triazoles) Azide and alkynyl phenol derivatives Click chemistry Efficient, regioselective (for 1,2,3-triazoles)

Research Findings and Analytical Characterization

  • Structural Validation : X-ray diffraction confirms the planar structure of the triazole and phenol rings, consistent with expected bond lengths and angles.
  • Spectroscopic Characterization :
    • FT-IR identifies characteristic O–H stretching (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) from the triazole ring.
    • NMR spectroscopy confirms aromatic proton environments (δ 6.8–7.5 ppm) and methyl groups on the triazole.
    • UV-Vis spectroscopy detects electronic transitions relevant to conjugated systems.
  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d)) support experimental structures and predict electronic properties with high accuracy.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the reagent used.

Scientific Research Applications

4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.

    Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.

    Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industry: The compound can be used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This can lead to antimicrobial effects by targeting bacterial enzymes or anticancer effects by inhibiting cancer cell proliferation pathways.

Comparison with Similar Compounds

Triazole Substitution Patterns

  • Methyl vs.
  • Fluorine Substituents :
    Derivatives like 4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride incorporate fluorine, which can alter electronic properties and improve metabolic stability .

Phenol Ring Modifications

  • Methoxy vs. Hydroxyl Groups: Compounds such as 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline replace the phenol hydroxyl with a methoxy group, reducing hydrogen-bonding capacity but increasing lipophilicity .
  • Schiff Base Derivatives: Schiff bases like (Z)-3-((2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)methyl)phenol introduce hydrazone linkages, enabling metal coordination and enhancing tyrosinase inhibitory activity .

Antimicrobial Activity

  • Triazole-Thiol Derivatives: Compounds such as 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol exhibit broad-spectrum antibacterial activity (MIC: 12.5–50 µg/mL against S. aureus and E. coli), attributed to the sulfanyl group’s thiol-disulfide interchange with microbial enzymes .
  • Thiadiazole Hybrids: Hybrids like 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazole-2-yl}phenol show comparable antifungal activity (zone of inhibition: 18–22 mm against A. niger), suggesting that thiadiazole rings enhance membrane permeability .

Enzyme Inhibition

  • Tyrosinase Inhibition: Hydroxyl-substituted triazole Schiff bases (e.g., (Z)-2-((2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)methyl)phenol) demonstrate potent tyrosinase inhibition (IC50: 1.5–12.5 µM), outperforming fluorine-substituted analogs due to improved hydrogen bonding with the enzyme’s active site .

Solubility and Stability

  • The phenol group in 4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol enhances aqueous solubility relative to methoxy or chloro-substituted analogs, facilitating its use in biological assays .
  • Stability is influenced by the triazole ring’s resistance to metabolic degradation, a feature shared with derivatives like MortaparibMild, a Mortalin/PARP1 inhibitor .

Biological Activity

4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

This compound features a phenolic structure linked to a triazole ring. The triazole moiety is known for enhancing the pharmacological profile of compounds, contributing to various biological activities such as antimicrobial and anticancer effects.

Target Interactions:
The compound has been shown to interact with several biological targets, including enzymes involved in DNA replication and cell division. Notably, it binds to topoisomerase IV, which plays a critical role in managing DNA topology during replication.

Induction of Apoptosis:
Research indicates that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound's cytotoxic effects are attributed to its ability to disrupt cellular processes essential for cancer cell survival.

The compound exhibits a range of biochemical properties that contribute to its biological activity:

  • Cytotoxicity: Demonstrated significant cytotoxic effects against various human cancer cell lines with IC50 values ranging from 15.6 µM to 23.9 µM .
  • Enzyme Inhibition: It acts as an inhibitor of specific enzymes within microbial cells, which may contribute to its therapeutic potential against infections.

Data Table: Biological Activity Summary

Biological ActivityEffect/OutcomeReference
CytotoxicityIC50 against MCF-7: 15.6 - 23.9 µM
Apoptosis InductionInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits topoisomerase IV
Antimicrobial ActivityEffective against various microbial strains

Case Studies

Case Study 1: Anticancer Activity
In vitro studies have shown that this compound significantly inhibits the proliferation of MCF-7 cells. The mechanism involves apoptosis induction through mitochondrial pathways and activation of caspases .

Case Study 2: Antimicrobial Efficacy
The compound has been tested against various bacterial strains, demonstrating potent antibacterial activity. This is particularly relevant in the context of rising antibiotic resistance, making triazole derivatives like this compound valuable candidates for new antimicrobial therapies.

Q & A

Q. What are the common synthetic routes for 4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol and its derivatives?

The compound is typically synthesized via condensation reactions involving triazole precursors. For example, Schiff base ligands derived from triazole-containing phenols are prepared by reacting 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with aldehydes in a 1:1 molar ratio under reflux in methanol . Metal complexes are formed by reacting these ligands with transition metal ions (e.g., Co(II), Ni(II), Cu(II)) in methanol, followed by characterization using FT-IR, UV-Vis, and elemental analysis . Key intermediates, such as 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, are synthesized via multi-step reactions involving cyclopropanecarboxamide derivatives and optimized under acidic or basic conditions .

Q. How is the molecular structure of this compound validated experimentally and theoretically?

  • Experimental validation : X-ray diffraction (XRD) is the gold standard for determining crystal structure. For example, triazole-thiol derivatives exhibit bond lengths and angles consistent with planar triazole rings and phenolic groups, confirmed by XRD .
  • Theoretical validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d)) predict ground-state geometries. Minor discrepancies between experimental and theoretical bond lengths (e.g., <0.05 Å for C–N bonds) arise from crystal packing effects absent in gas-phase calculations .

Q. What spectroscopic techniques are used to characterize this compound?

  • FT-IR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=N vibrations in triazole rings at ~1600 cm⁻¹) .
  • UV-Vis : Detects electronic transitions (e.g., ligand-to-metal charge transfer in metal complexes) .
  • NMR : Confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) .

Advanced Research Questions

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol
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4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.